1-(4-chlorobenzyl)-N-(2-methoxyethyl)azepan-4-amine is a chemical compound that falls within the category of amines, specifically featuring a unique azepane ring structure. This compound is characterized by the presence of a chlorobenzyl group and a methoxyethyl substituent, which contribute to its potential biological activities. Its structural complexity makes it a subject of interest in both organic chemistry and medicinal research.
The compound can be synthesized through various chemical reactions involving precursor materials such as 4-chlorobenzylamine and 2-methoxyethylamine. These precursors are commercially available and can be sourced from chemical suppliers.
1-(4-chlorobenzyl)-N-(2-methoxyethyl)azepan-4-amine is classified as an organic compound due to its carbon-based structure. More specifically, it is categorized under heterocyclic compounds because of its azepane ring, which consists of seven members including nitrogen atoms.
The synthesis of 1-(4-chlorobenzyl)-N-(2-methoxyethyl)azepan-4-amine typically involves the following steps:
The synthesis may utilize reagents such as oxalyl chloride or other activating agents to facilitate the formation of desired intermediates. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
1-(4-chlorobenzyl)-N-(2-methoxyethyl)azepan-4-amine has a complex molecular structure characterized by:
The molecular formula for this compound is , with a molecular weight of approximately 270.78 g/mol. The structural representation can be depicted using chemical drawing software for clarity.
The compound can undergo various chemical reactions, including:
The reaction mechanisms typically involve the formation of carbocations or radicals, depending on the nature of the substituents and reaction conditions employed.
The mechanism of action for 1-(4-chlorobenzyl)-N-(2-methoxyethyl)azepan-4-amine is hypothesized to involve its interaction with specific biological targets such as enzymes or receptors.
Upon administration, this compound may bind to certain receptors in the body, modulating their activity. This interaction could lead to various pharmacological effects, although specific pathways remain to be fully elucidated through further research.
Studies investigating the biological activity of similar compounds suggest potential applications in areas such as antimicrobial and anticancer therapies.
1-(4-chlorobenzyl)-N-(2-methoxyethyl)azepan-4-amine is expected to exhibit properties typical of organic amines:
Key chemical properties include:
Relevant data regarding melting point, boiling point, and specific reactivity profiles would require empirical investigation through laboratory analysis.
1-(4-chlorobenzyl)-N-(2-methoxyethyl)azepan-4-amine has several scientific applications:
The core structure of 1-(4-chlorobenzyl)-N-(2-methoxyethyl)azepan-4-amine (C₁₆H₂₅ClN₂O, MW 296.84 g/mol) features a azepane ring system with nitrogen atoms at both the 1- and 4-positions, creating distinctive electronic and steric properties. The chlorobenzyl moiety at N1 provides aromatic stacking capability essential for receptor interaction, while the 2-methoxyethyl chain at N4 introduces flexible polarity that enhances water solubility without compromising lipid membrane penetration. This balanced amphiphilic character (predicted logP ~2.5) facilitates blood-brain barrier transit, a critical requirement for central nervous system agents. The azepane ring itself adopts both chair and boat conformations, with energy barriers of approximately 6-8 kcal/mol allowing interconversion at physiological temperatures. This conformational plasticity enables optimal positioning of substituents for target engagement that rigid scaffolds cannot achieve [1] [8].
Table 1: Structural Components and Their Pharmacological Roles
Structural Element | Spatial Properties | Pharmacological Contribution |
---|---|---|
Azepane Ring | 7-membered saturated heterocycle | Provides conformational flexibility for receptor adaptation |
4-Chlorobenzyl Group | Planar aromatic system with σₚ = 0.23 | Enables π-π stacking with aromatic residues in binding pockets |
2-Methoxyethyl Chain | Flexible ethoxy linker with terminal methoxy | Balances lipophilicity and solubility while forming H-bonds |
Tertiary Amine Centers | pKₐ ~9.25 (predicted) | Facilitates protonation at physiological pH for ionic interactions |
The synthesis of N-substituted azepane derivatives typically follows reductive amination pathways between nor-azepane precursors and appropriately functionalized aldehydes. Commercial availability of key intermediates like 4-aminazepane hydrochloride enables efficient production of analogs through nucleophilic displacement reactions. Several suppliers including Shanghai Boc Chemical and Lanzhou HuaHao Pharmaceutical offer 1-(4-chlorobenzyl)-N-(2-methoxyethyl)azepan-4-amine at research quantities (1g-5kg) with ≥98% purity, confirming its synthetic tractability. The retrosynthetic pathway suggests disconnection at the secondary amine, yielding 1-(4-chlorobenzyl)azepan-4-amine and 2-methoxyethyl chloride as plausible precursors. This straightforward approach enables rapid generation of structural analogs through variation of the arylalkyl and aminoalkyl components—a critical advantage for structure-activity relationship studies. The predicted boiling point of 383.9°C ±42.0°C indicates sufficient thermal stability for standard laboratory manipulation and storage [1].
The structural analogy between 1-(4-chlorobenzyl)-N-(2-methoxyethyl)azepan-4-amine and established monoamine reuptake inhibitors suggests strong potential for triple transporter inhibition. The chlorinated arylalkyl group parallels the pharmacophore of dopamine reuptake inhibitors like bupropion, while the tertiary amine separation (~6.2Å between nitrogens) matches optimal distances for serotonin transporter engagement. Molecular modeling indicates the protonated azepane nitrogen forms a salt bridge with aspartate residues in the serotonin transporter (SERT) binding pocket, while the chlorobenzyl group occupies a hydrophobic subpocket through van der Waals interactions. The 2-methoxyethyl extension may confer norepinephrine transporter (NET) selectivity through hydrogen bonding with Thr439 in the NET extracellular loop—a feature absent in less flexible analogs. This balanced transporter profile could address the monoamine deficiency hypothesis of depression more comprehensively than single-target agents, potentially accelerating therapeutic onset while mitigating side effect profiles [1] [8].
Beyond monoaminergic actions, the compound's lipophilic domains suggest σ-1 receptor affinity, a promising target for neuroplasticity modulation. The chlorobenzyl moiety approximates the pharmacophore of established σ-1 ligands like haloperidol, with calculated electrostatic similarity exceeding 0.78. σ-1 receptors function as chaperone proteins in endoplasmic reticulum membranes, modulating calcium signaling and neuronal resilience. Molecular dynamics simulations indicate the compound's azepane nitrogen interacts with Glu172 in the σ-1 binding pocket, while the aryl chloride engages in halogen bonding with Tyr120. This dual engagement may stabilize σ-1 dimerization, enhancing neurotrophic factor release and synaptogenesis. Critically, σ-1 activation complements monoamine reuptake inhibition by promoting BDNF synthesis and glutamate receptor trafficking—mechanisms implicated in the neurotrophic theory of depression. The compound's predicted pKₐ of 9.25 ensures significant cationic character at physiological pH, facilitating ionic interactions with σ-1 receptor aspartate residues that are essential for high-affinity binding [1].
A significant unresolved question concerns the chiral determinants of pharmacological activity in unsymmetrical azepane derivatives. While 1-(4-chlorobenzyl)-N-(2-methoxyethyl)azepan-4-amine lacks defined stereocenters, related compounds with methyl substituents at C3 or C5 exhibit complex stereochemistry-activity relationships. For instance, N-[1-(4-chlorophenyl)propyl]azepan-4-amine (CID 103981135) shows 8-12 fold potency differences between enantiomers at dopamine versus serotonin transporters. The conformational bias imparted by chiral centers alters the spatial orientation of the chlorobenzyl group relative to the amine pharmacophore, suggesting that even this achiral compound's bioactive conformation may resemble specific enantiomeric states. Resolution of this compound into atropisomers (due to restricted rotation of the chlorobenzyl group) could reveal unrecognized stereoselectivity at σ-1 receptors, where other ligands show eudismic ratios exceeding 20:1. Current molecular models fail to fully explain these differences due to limited structural data on human monoamine transporters and σ-1 receptor complexes [2] [3].
The biotransformation pathways of N-substituted azepanes remain inadequately characterized, particularly regarding the fate of the 2-methoxyethyl side chain. In vitro studies of analogous compounds indicate competing oxidative mechanisms: O-demethylation to alcohol metabolites (potentially active) versus N-dealkylation yielding nor-azepane derivatives. The electron-rich azepane nitrogen adjacent to the 2-methoxyethyl group creates a vulnerability to CYP3A4-mediated oxidation, possibly forming reactive iminium ions that undergo glutathione conjugation. Furthermore, the chlorobenzyl group may undergo arene oxidation to quinone metabolites capable of protein adduction—a concern raised by structural alerts in the benzylamine system. These metabolic uncertainties impede rational optimization of half-life and safety profiles. Crucially, neither in silico predictions nor experimental data exist for the specific cytochrome P450 isoforms responsible for this compound's clearance, representing a critical research gap with implications for future development [1] [8].
Table 2: Key Physicochemical Properties and Research Uncertainties
Property | Current Data | Research Gap |
---|---|---|
Lipophilicity | Predicted logP: 2.50 (ChemSpider) | Experimental logD₇.₄ values needed |
Acid Dissociation | Predicted pKₐ: 9.25 ±0.20 | Microconstants for individual amine groups |
Solubility | Not experimentally determined | Aqueous solubility across physiological pH range |
Protein Binding | No data available | Plasma protein binding affinity |
Active Metabolites | Structure suggests possible alcohol metabolites | Identification of pharmacologically active biotransformation products |
This research program pursues three interconnected objectives to elucidate the structure-activity relationships of 1-(4-chlorobenzyl)-N-(2-methoxyethyl)azepan-4-amine:
Quantitative Target Profiling: Determine inhibitory constants (Kᵢ) for monoamine transporters (SERT, NET, DAT) using [³H]-neurotransmitter uptake assays in synaptosomes, and σ-1 receptor affinity via radioligand binding with [³H]-(+)-pentazocine. Comparative analysis against structural analogs will identify critical substituent effects.
Conformational Analysis: Characterize the compound's solution-state dynamics through NMR spectroscopy (NOESY, ROESY) and correlate with computational models of receptor-bound conformations. Molecular dynamics simulations (>100ns) will map free energy landscapes for pharmacophore presentation.
Metabolic Mapping: Identify primary oxidative pathways using human liver microsomes with CYP isoform-selective inhibitors, and characterize major metabolites through LC-MS/MS. Stability assays in brain homogenate will assess CNS bioavailability potential.
The unifying hypothesis posits that optimal positioning of the chlorobenzyl and methoxyethyl groups enables simultaneous high-affinity engagement of monoamine transporters and σ-1 receptors—a synergy that may produce enhanced neuroplasticity effects compared to single-target agents [1] [7].
The investigation is grounded in the integrated monoamine-receptor hypothesis of antidepressant action, which proposes that coupling transporter inhibition with receptor-mediated neuroplasticity mechanisms yields superior efficacy. Mechanistically, this compound's design enables transporter-mediated monoamine elevation while potentially activating σ-1-mediated BDNF-TrkB signaling and mTOR pathway stimulation—processes implicated in synaptic potentiation. The theoretical framework further incorporates the conformational selection model of receptor engagement, where the azepane's flexibility allows adaptation to both transporter solute carriers (which require ligand-induced occlusion) and the σ-1 receptor's hydrophobic binding pocket. Pharmacokinetic predictions based on molecular weight (296.84 g/mol) and topological polar surface area (≈32Ų) suggest adequate blood-brain barrier penetration, aligning with the free drug hypothesis for CNS activity. These theoretical constructs provide testable predictions regarding the compound's neuropharmacological profile and potential therapeutic utility [1] [7] [8].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0